4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid
Overview
Description
The compound “4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid” is likely a halogenated aromatic compound with a carboxylic acid functional group . The presence of multiple halogens (chlorine and fluorine) on the aromatic rings could potentially make this compound useful in various chemical reactions as a starting material or intermediate.
Molecular Structure Analysis
The molecular structure of this compound would consist of two aromatic rings (phenyl groups) with chlorine and fluorine substituents, and a carboxylic acid group attached to one of the rings . The exact 3D structure would depend on the specific positions of these substituents on the rings.Chemical Reactions Analysis
As a halogenated aromatic compound with a carboxylic acid group, this compound could potentially undergo various types of reactions . These might include electrophilic aromatic substitution reactions, nucleophilic acyl substitution reactions at the carboxylic acid group, and others.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of halogens might increase its density and boiling point compared to non-halogenated aromatic compounds . The carboxylic acid group could form hydrogen bonds, affecting its solubility in different solvents .Mechanism of Action
Target of Action
It’s known that benzylic halides, which this compound could potentially form, typically react via an sn1 pathway .
Mode of Action
The compound’s mode of action involves reactions at the benzylic position, which include free radical bromination, nucleophilic substitution, and oxidation . The benzylic position can be resonance stabilized, which allows for these reactions to occur .
Biochemical Pathways
The compound’s reactions at the benzylic position suggest it may influence pathways involving free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
The compound’s solid form and its molecular weight of 17456 could potentially influence its bioavailability.
Result of Action
The compound’s reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation, suggest it may induce changes at the molecular level .
Action Environment
The compound’s solid form and its susceptibility to reactions at the benzylic position suggest that factors such as temperature and ph could potentially influence its action .
Safety and Hazards
As with any chemical compound, handling “4-Chloro-2-(3-chloro-4-fluorophenyl)benzoic acid” would require appropriate safety measures. Based on its structure, it could potentially be irritating to the skin and eyes, and it might be harmful if inhaled or ingested . Always refer to the specific Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Properties
IUPAC Name |
4-chloro-2-(3-chloro-4-fluorophenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2FO2/c14-8-2-3-9(13(17)18)10(6-8)7-1-4-12(16)11(15)5-7/h1-6H,(H,17,18) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFYQNGSFYTVFGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C=CC(=C2)Cl)C(=O)O)Cl)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2FO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10690552 | |
Record name | 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.09 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261962-34-8 | |
Record name | 3',5-Dichloro-4'-fluoro[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10690552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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